3,4-DICYCLOHEXANEAMIDOBENZOIC ACID
Overview
Description
3,4-DICYCLOHEXANEAMIDOBENZOIC ACID: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoic acid core with two cyclohexane rings attached via amide linkages at the 3 and 4 positions. Its distinct structure makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DICYCLOHEXANEAMIDOBENZOIC ACID typically involves the reaction of 3,4-diaminobenzoic acid with cyclohexanecarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is typically purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3,4-DICYCLOHEXANEAMIDOBENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, halogens, catalysts like iron or aluminum chloride.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: 3,4-DICYCLOHEXANEAMIDOBENZOIC ACID is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand in protein binding studies. Its ability to form stable complexes with proteins makes it useful in understanding protein-ligand interactions .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for use in high-performance materials .
Mechanism of Action
The mechanism of action of 3,4-DICYCLOHEXANEAMIDOBENZOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the cyclohexane rings provide hydrophobic interactions that stabilize the compound-enzyme complex .
Molecular Targets and Pathways:
Enzymes: Inhibition of cyclooxygenase (COX) enzymes involved in inflammation.
Receptors: Potential interaction with G-protein coupled receptors (GPCRs) involved in signal transduction.
Comparison with Similar Compounds
3,4-Dihydroxybenzoic Acid: Known for its antioxidant properties and use in food and pharmaceutical industries.
3,4-Diaminobenzoic Acid: Used in the synthesis of dyes and pigments.
Cyclohexanecarboxylic Acid: Utilized in the production of fragrances and plasticizers.
Uniqueness: 3,4-DICYCLOHEXANEAMIDOBENZOIC ACID stands out due to its dual cyclohexane rings and amide linkages, which provide unique chemical and physical properties. These features make it more versatile in applications compared to its similar compounds .
Properties
IUPAC Name |
3,4-bis(cyclohexanecarbonylamino)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c24-19(14-7-3-1-4-8-14)22-17-12-11-16(21(26)27)13-18(17)23-20(25)15-9-5-2-6-10-15/h11-15H,1-10H2,(H,22,24)(H,23,25)(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWBDLMAZXPZTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C=C(C=C2)C(=O)O)NC(=O)C3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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